methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate
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Overview
Description
Methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indenoquinoline core, followed by the introduction of the methyl ester group and other functional groups under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
Methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate
- Methyl (1R,3aS,3bS,9aR,9bS,10S,11aS)-1,10-dihydroxy-9a,11a-dimethyl-6,7-dioxo-2,3,3a,3b,4,5,6,6a
Uniqueness
Methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H29NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate |
InChI |
InChI=1S/C20H29NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h9,11-16H,4-8,10H2,1-3H3,(H,21,22)/t12-,13-,14?,15-,16+,19-,20+/m0/s1 |
InChI Key |
WMSQGMYJYBSBKA-JNPCSKDPSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H]([C@@H]1CC[C@H]2C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4)C |
Origin of Product |
United States |
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